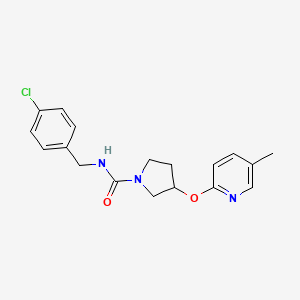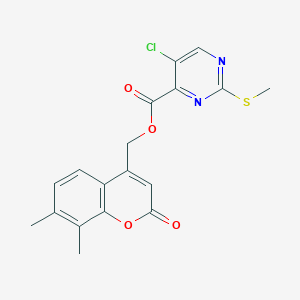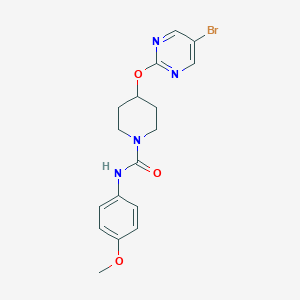![molecular formula C12H15F2NO B2933535 N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1179136-66-3](/img/structure/B2933535.png)
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, also known as DFECPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a cyclopropane derivative that has been synthesized through a variety of methods, and has been studied for its mechanism of action and biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. It has been shown to have antidepressant and anxiolytic effects in animal models, as well as analgesic effects in both acute and chronic pain models. Additionally, N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been studied for its potential use in treating substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Wirkmechanismus
The exact mechanism of action of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine is not fully understood, but it is thought to act as a modulator of the brain's reward system. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in regulating mood and behavior. Additionally, N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain perception and drug reward.
Biochemical and Physiological Effects:
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to have a variety of biochemical and physiological effects, including increasing levels of dopamine and serotonin in the brain, modulating the activity of the mu-opioid receptor, and reducing inflammation in the brain. Additionally, N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been shown to have analgesic effects in both acute and chronic pain models, as well as antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor, as well as its ability to modulate the brain's reward system. However, there are also limitations to its use, including its potential for abuse and addiction, as well as its potential for side effects such as sedation and respiratory depression.
Zukünftige Richtungen
There are several potential future directions for research on N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine, including further exploration of its mechanism of action, development of more selective and potent analogs, and investigation of its potential therapeutic applications in a variety of areas, including depression, anxiety, and pain management. Additionally, there is potential for N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine to be used in combination with other drugs to enhance its therapeutic effects and reduce its potential for side effects. Overall, further research on N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has the potential to lead to the development of new and effective treatments for a variety of disorders.
Synthesemethoden
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine has been synthesized through a variety of methods, including the reaction of 3-(2,2-difluoroethoxy)benzaldehyde with cyclopropanamine in the presence of a base, and the reaction of 3-(2,2-difluoroethoxy)benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine with minimal impurities.
Eigenschaften
IUPAC Name |
N-[[3-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)8-16-11-3-1-2-9(6-11)7-15-10-4-5-10/h1-3,6,10,12,15H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKILPPMQACFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2,2-difluoroethoxy)phenyl]methyl}cyclopropanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)



![1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2933463.png)
![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)


![6-((3,4-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2933471.png)
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
